1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene
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Overview
Description
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene is an organic compound characterized by the presence of a trifluoroethyl group, a sulfanyl group, and a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene typically involves the reaction of 3-methoxybenzene with 2-chloro-1,1,2-trifluoroethanethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps, such as distillation or recrystallization, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a difluoroethyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Difluoroethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxybenzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- Isoflurane
Uniqueness
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene is unique due to the combination of its trifluoroethyl, sulfanyl, and methoxybenzene groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
921603-78-3 |
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Molecular Formula |
C9H8ClF3OS |
Molecular Weight |
256.67 g/mol |
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethyl)sulfanyl-3-methoxybenzene |
InChI |
InChI=1S/C9H8ClF3OS/c1-14-6-3-2-4-7(5-6)15-9(12,13)8(10)11/h2-5,8H,1H3 |
InChI Key |
JSVJMFGALPGRLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC(C(F)Cl)(F)F |
Origin of Product |
United States |
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